![molecular formula C14H11FO B13891356 1-(6-Fluoro-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B13891356.png)
1-(6-Fluoro-[1,1'-biphenyl]-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Fluoro-[1,1’-biphenyl]-3-yl)ethanone is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a fluorine atom on one of the phenyl rings and an ethanone group attached to the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Fluoro-[1,1’-biphenyl]-3-yl)ethanone typically involves the following steps:
Diazotization and Coupling Reaction: The synthesis begins with the diazotization of aniline derivatives using isopropyl nitrite, followed by a coupling reaction with benzene derivatives in the presence of a copper catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-Fluoro-[1,1’-biphenyl]-3-yl)ethanone undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom and ethanone group influence the reactivity of the aromatic ring.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), sulfuric acid, and nitric acid.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
1-(6-Fluoro-[1,1’-biphenyl]-3-yl)ethanone has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 1-(6-Fluoro-[1,1’-biphenyl]-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, similar biphenyl derivatives have been shown to inhibit enzymes involved in nucleotide biosynthesis, leading to the depletion of critical precursors for RNA and DNA synthesis . This mechanism is particularly relevant in the context of anticancer research.
Comparaison Avec Des Composés Similaires
1-(2-Fluoro-[1,1’-biphenyl]-4-yl)ethanone: Another biphenyl derivative with a fluorine atom in a different position.
4-Fluorobiphenyl: A simpler biphenyl compound with a single fluorine atom.
Uniqueness: 1-(6-Fluoro-[1,1’-biphenyl]-3-yl)ethanone is unique due to the specific positioning of the fluorine atom and the ethanone group, which confer distinct chemical reactivity and potential biological activities. Its structure allows for targeted interactions in various chemical and biological processes, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C14H11FO |
|---|---|
Poids moléculaire |
214.23 g/mol |
Nom IUPAC |
1-(4-fluoro-3-phenylphenyl)ethanone |
InChI |
InChI=1S/C14H11FO/c1-10(16)12-7-8-14(15)13(9-12)11-5-3-2-4-6-11/h2-9H,1H3 |
Clé InChI |
XABDYUNFOYWVGH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1)F)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





silane](/img/structure/B13891295.png)
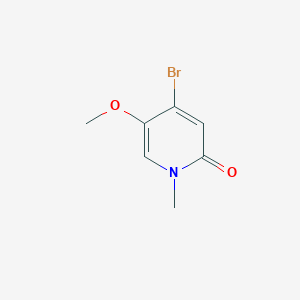
![7-bromo-N-[(2,4-dimethoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B13891306.png)
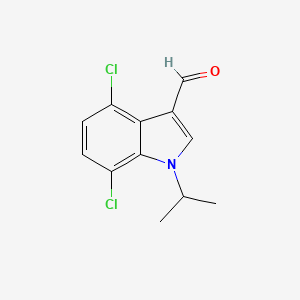
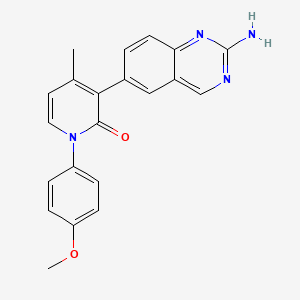
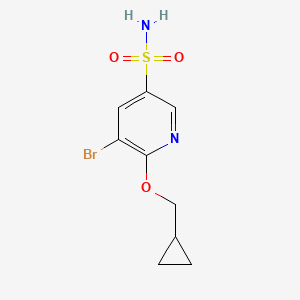
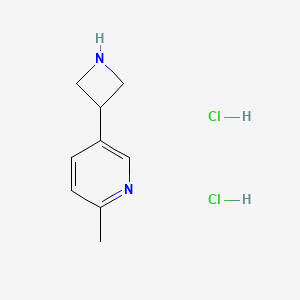
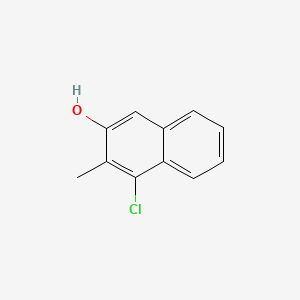
![(R)-2-Chloro-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13891339.png)


